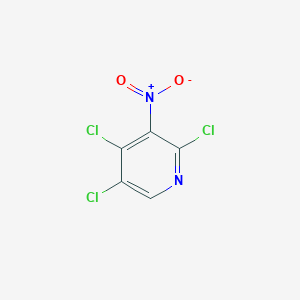
2,4,5-Trichloro-3-nitropyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4,5-Trichloro-3-nitropyridine is a chemical compound belonging to the class of nitropyridines. It is characterized by the presence of three chlorine atoms and one nitro group attached to a pyridine ring. This compound is of significant interest in various fields of chemistry due to its unique structural properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,4,5-Trichloro-3-nitropyridine typically involves the nitration of 2,4,5-trichloropyridine. One common method is the reaction of 2,4,5-trichloropyridine with nitric acid in the presence of sulfuric acid as a catalyst. The reaction is carried out under controlled temperature conditions to ensure the selective nitration at the 3-position of the pyridine ring .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-purity this compound .
Analyse Chemischer Reaktionen
Types of Reactions: 2,4,5-Trichloro-3-nitropyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms in the compound can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions, although these are less common compared to substitution and reduction reactions.
Common Reagents and Conditions:
Substitution: Reagents such as sodium amide or thiourea are commonly used for substitution reactions.
Major Products:
Substitution Products: Depending on the nucleophile used, products such as 2,4,5-triaminopyridine or 2,4,5-trithiopyridine can be obtained.
Reduction Products: The primary product of reduction is 2,4,5-trichloro-3-aminopyridine.
Wissenschaftliche Forschungsanwendungen
2,4,5-Trichloro-3-nitropyridine has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 2,4,5-Trichloro-3-nitropyridine is primarily based on its ability to undergo various chemical transformations. The nitro group can participate in redox reactions, while the chlorine atoms can be substituted by different nucleophiles. These reactions enable the compound to interact with various molecular targets and pathways, making it a versatile reagent in chemical synthesis .
Vergleich Mit ähnlichen Verbindungen
2,4,6-Trichloro-3-nitropyridine: Similar in structure but with a different substitution pattern, leading to distinct reactivity and applications.
2,4-Dichloro-3-nitropyridine: Lacks one chlorine atom compared to 2,4,5-Trichloro-3-nitropyridine, resulting in different chemical properties.
3,5-Dichloro-2-nitropyridine: Another related compound with different substitution positions, affecting its reactivity and use.
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. This makes it particularly valuable in the synthesis of specialized compounds and in various research applications .
Eigenschaften
Molekularformel |
C5HCl3N2O2 |
|---|---|
Molekulargewicht |
227.43 g/mol |
IUPAC-Name |
2,4,5-trichloro-3-nitropyridine |
InChI |
InChI=1S/C5HCl3N2O2/c6-2-1-9-5(8)4(3(2)7)10(11)12/h1H |
InChI-Schlüssel |
OWIVJWKLOMCHFL-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C(=C(C(=N1)Cl)[N+](=O)[O-])Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



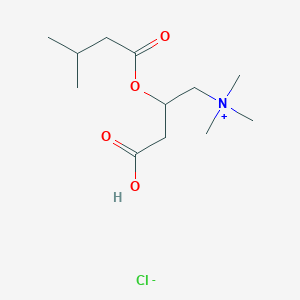
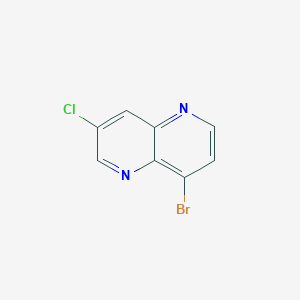
![3-{2-[2-(2-(Diphenylamino)-3-{2-[1-(3-sulfonatopropyl)naphtho[1,2-d][1,3]thiazol-1-ium-2-yl]ethenyl}-2-cyclopenten-1-ylidene)ethylidene]naphtho[1,2-d][1,3]thiazol-1-yl}-1-propanesulfonate](/img/structure/B12843601.png)
![N-[(2-Chlorophenyl)methyl]glycine ethyl ester](/img/structure/B12843602.png)
![5-[1-(2-Fluoro-phenyl)-meth-(Z)-ylidene]-imidazolidine-2,4-dione](/img/structure/B12843607.png)
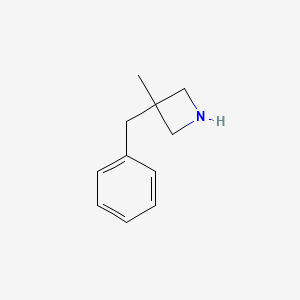

![3-Methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid hydrochloride](/img/structure/B12843617.png)
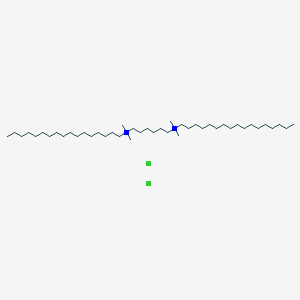

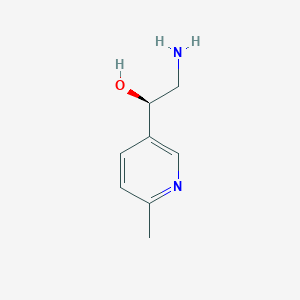

![(6R)-3-[(1R)-1-(3-Aminophenyl)propyl]-5,6-dihydro-4-hydroxy-6-(2-phenylethyl)-6-propyl-2H-pyran-2-one](/img/structure/B12843659.png)
